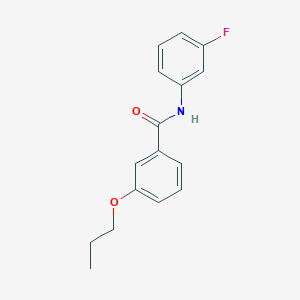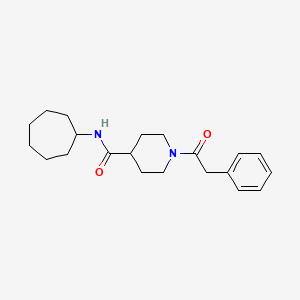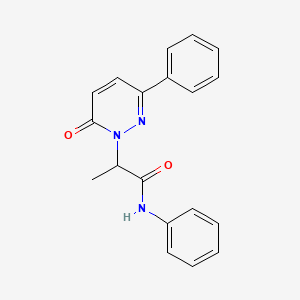
N-(3-fluorophenyl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-3-propoxybenzamide, also known as FPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPBA is a benzamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-propoxybenzamide is not fully understood, but it has been suggested that it may act as a dopamine transporter inhibitor, which could lead to increased dopamine levels in the brain. This could potentially explain its effects on neuropathic pain, anxiety, and depression. N-(3-fluorophenyl)-3-propoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro, but the mechanism behind this effect is not yet clear.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects. In animal studies, N-(3-fluorophenyl)-3-propoxybenzamide has been shown to reduce neuropathic pain and anxiety-like behavior. It has also been shown to have antidepressant-like effects in animal models. In vitro studies have shown that N-(3-fluorophenyl)-3-propoxybenzamide inhibits the growth of cancer cells, but further research is needed to determine its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorophenyl)-3-propoxybenzamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug. Additionally, N-(3-fluorophenyl)-3-propoxybenzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-3-propoxybenzamide. One direction is to further investigate its mechanism of action, which could provide insight into its potential use as a drug. Another direction is to test its safety and efficacy in human clinical trials. Additionally, N-(3-fluorophenyl)-3-propoxybenzamide could be further studied for its potential use as an anti-cancer agent, as well as its effects on other neurological disorders.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-3-propoxybenzamide can be achieved using various methods, including the reaction of 3-fluorophenyl isocyanate with 3-propoxyaniline, the reaction of 3-fluorophenyl isocyanate with 3-propoxybenzylamine, and the reaction of 3-fluorophenyl isocyanate with 3-propoxybenzamide. The yield of N-(3-fluorophenyl)-3-propoxybenzamide using these methods ranges from 45% to 80%.
Scientific Research Applications
N-(3-fluorophenyl)-3-propoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(3-fluorophenyl)-3-propoxybenzamide has been investigated as a potential drug candidate for the treatment of neuropathic pain, anxiety, and depression. In neuroscience, N-(3-fluorophenyl)-3-propoxybenzamide has been studied for its effects on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. In cancer research, N-(3-fluorophenyl)-3-propoxybenzamide has been investigated for its potential use as an anti-cancer agent.
properties
IUPAC Name |
N-(3-fluorophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIBJVAESZPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)

![ethyl 4-methyl-5-(4-morpholinylcarbonyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5161834.png)
![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)

![3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)

![4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5161880.png)
![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5161894.png)